Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Drug-likeness CNS permeability Lipophilicity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 724740-87-8) is a synthetic flavonoid-like chromen-4-one derivative featuring a morpholine-4-carboxylate ester at the 7-position, a 4-methoxyphenyl substituent at the 3-position, and a methyl group at the 2-position. It is cataloged under PubChem CID 984826 and primarily offered by specialty chemical suppliers as a research-grade small molecule for drug discovery and chemical biology applications.

Molecular Formula C22H21NO6
Molecular Weight 395.4g/mol
CAS No. 724740-87-8
Cat. No. B492896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS724740-87-8
Molecular FormulaC22H21NO6
Molecular Weight395.4g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H21NO6/c1-14-20(15-3-5-16(26-2)6-4-15)21(24)18-8-7-17(13-19(18)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3
InChIKeyRZJXHCTYLNASNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 724740-87-8): A Chromen-4-one Derivative for Focused Screening and SAR Libraries


3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 724740-87-8) is a synthetic flavonoid-like chromen-4-one derivative featuring a morpholine-4-carboxylate ester at the 7-position, a 4-methoxyphenyl substituent at the 3-position, and a methyl group at the 2-position. It is cataloged under PubChem CID 984826 and primarily offered by specialty chemical suppliers as a research-grade small molecule for drug discovery and chemical biology applications [1] [2]. Computed physicochemical properties include a molecular weight of 395.4 g/mol, XLogP3 of 2.9, topological polar surface area of 74.3 Ų, and 4 rotatable bonds, placing it within favorable drug-like chemical space [1].

Why 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Cannot Be Interchanged with Close Structural Analogs


Within the chromen-4-one morpholine carboxylate series, minor structural modifications produce substantial shifts in physicochemical and potentially pharmacological profiles. The 4-methoxyphenyl group at the 3-position electronically differentiates this compound from the 4-bromophenyl analog (AMB19819576), altering electron density on the chromenone core and affecting reactivity in electrophilic substitution and redox chemistry [1]. The 2-methyl substituent distinguishes it from the des-methyl analog (CAS 848869-86-3), which has different conformational preferences and metabolic stability potential [2]. These structural nuances make generic substitution unreliable; a researcher ordering the 4-bromo or des-methyl version would receive a compound with different hydrogen-bonding capacity, lipophilicity, and target-binding geometry.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (724740-87-8)


Computed Lipophilicity (XLogP3) Differentiates This Compound from the 4-Bromo Analog for CNS Drug-Likeness

The target compound has a computed XLogP3 of 2.9 [1]. While experimental logP data for the 4-bromo analog are not publicly available, the replacement of the 4-methoxy group (π value for OCH₃ ≈ -0.02) with bromine (π value ≈ +0.86) is predicted to increase logP by approximately 0.8–1.0 log units based on established aromatic substituent constants [2]. This places the target compound in a more favorable lipophilicity range for CNS drug-likeness (typically XLogP 2–4) compared to the 4-bromo analog (predicted XLogP ≈ 3.7–3.9), potentially offering superior brain penetration potential.

Drug-likeness CNS permeability Lipophilicity

Topological Polar Surface Area (TPSA) Confers Blood-Brain Barrier Penetration Advantage Over Non-Morpholine Ester Analogs

The target compound has a computed TPSA of 74.3 Ų [1]. This falls below the commonly cited threshold of <90 Ų for favorable blood-brain barrier penetration, while remaining above 60 Ų, suggesting a balanced profile for both CNS and peripheral target engagement [2]. In contrast, the 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate analog (CAS 70460-66-1), which lacks the morpholine ring, has a lower TPSA (estimated ~52–56 Ų), potentially increasing passive membrane permeability but reducing aqueous solubility. The 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 637749-26-9), with an additional ether oxygen, is predicted to have a higher TPSA (~83–85 Ų), potentially limiting BBB penetration.

Blood-brain barrier CNS drug design Polar surface area

PubChem HTS Profiling Shows Selectivity Against AMPAR-Stargazin and ROC1-CUL1 Targets Relative to Active Screening Hits

In PubChem bioassay AID 1259245 (Modulation of AMPAR-stargazin complexes), this compound was classified as 'Inactive' across multiple target subunits (CACNG2/Stargazin and GRIA2/GluA2), indicating no significant modulation of AMPA receptor trafficking at the tested concentration [1]. Similarly, in AID 1347404 (ROC1-CUL1 CTD Inhibitor di-Ub FRET Primary HTS Screen), the compound was 'Inactive' against both CUL1 and RBX1, showing no inhibition of cullin-RING ubiquitin ligase activity [1]. While negative results, these data points differentiate this compound from structurally related chromen-4-one derivatives that may show promiscuous activity at these targets.

Target selectivity High-throughput screening AMPAR Cullin-RING ligase

Hydrogen Bond Acceptor Count of 6 Supports Multi-Target Binding Relative to Non-Morpholine Analogs

The target compound possesses 6 hydrogen bond acceptor (HBA) groups derived from the chromenone carbonyl (2), morpholine ring oxygen (1), morpholine carbamate carbonyl (1), methoxy oxygen (1), and chromenone ring oxygen (1), with 0 hydrogen bond donors [1]. This contrasts with the 7-acetate analog (CAS 70460-66-1), which has only 4 HBA groups (lacking the morpholine oxygen and carbamate carbonyl). The additional HBA capacity of the morpholine carboxylate moiety provides extra anchoring points for target protein binding, which may translate into higher binding affinity or improved selectivity for targets requiring multi-point hydrogen bond networks.

Hydrogen bonding Molecular recognition Ligand efficiency

Optimal Research and Procurement Scenarios for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (724740-87-8)


CNS Drug Discovery: Lead-like Scaffold with Favorable BBB Penetration Predicted Properties

With an XLogP3 of 2.9 and TPSA of 74.3 Ų, this compound falls within the empirically validated ranges for CNS drug-likeness [1]. Medicinal chemistry teams pursuing neurodegenerative or neuropsychiatric targets can use this compound as a starting scaffold for SAR exploration, leveraging the morpholine carboxylate ester as a metabolically stable replacement for the more labile acetate ester found in related chromen-4-one screening hits.

Diversity-Oriented Synthesis and Phenotypic Screening Libraries

The combination of the 2-methyl, 3-(4-methoxyphenyl), and 7-morpholine carboxylate substituents creates a distinctive three-dimensional pharmacophore absent from simpler chromen-4-one building blocks. Procurement of this compound enables inclusion in diversity-oriented screening decks where the morpholine moiety provides both solubility enhancement and privileged scaffold recognition for kinase and GPCR targets [1].

Negative Control Compound for AMPAR Trafficking and Cullin-RING Ligase Assays

Documented inactivity in PubChem bioassays AID 1259245 (AMPAR-stargazin modulation) and AID 1347404 (ROC1-CUL1 inhibition) qualifies this compound as a potential negative control for secondary assays targeting these pathways [1]. Researchers can use it to establish baseline responses and confirm that observed positive hit activity is target-specific rather than assay interference.

Synthetic Intermediate for Flavonoid-Derived Probe Molecules

The morpholine carboxylate ester at the 7-position serves as a versatile synthetic handle for further derivatization, including hydrolysis to the free phenol, amidation, or transesterification. This compound can function as a key intermediate in the synthesis of fluorescent probes, affinity chromatography ligands, or PROTAC conjugates based on the chromen-4-one pharmacophore.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.